An In-Depth Technical Guide to Tiagabine Acyl-β-D-glucuronide: Chemical Structure, Properties, and Metabolic Pathway
An In-Depth Technical Guide to Tiagabine Acyl-β-D-glucuronide: Chemical Structure, Properties, and Metabolic Pathway
This guide provides a comprehensive technical overview of tiagabine acyl-β-D-glucuronide, a significant metabolite of the antiepileptic drug tiagabine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the metabolite's chemical structure, molecular weight, and the biochemical pathway of its formation. Furthermore, it outlines a robust experimental workflow for its isolation and characterization, underscoring the scientific principles that ensure data integrity and reproducibility.
Introduction: The Metabolic Fate of Tiagabine
Tiagabine is a selective GABA reuptake inhibitor (GRI) utilized in the management of epilepsy.[1][2] Its therapeutic action is mediated by blocking the GABA transporter 1 (GAT-1), thereby increasing the availability of the inhibitory neurotransmitter GABA in the synaptic cleft. The metabolism of tiagabine is not yet fully elucidated but is known to proceed through at least two primary pathways: oxidation of the thiophene ring to form 5-oxotiagabine, and glucuronidation.[1][3] The latter pathway, which involves the conjugation of glucuronic acid to the tiagabine molecule, results in the formation of tiagabine acyl-β-D-glucuronide. This process is a common mechanism for the detoxification and excretion of various drugs and xenobiotics.
Chemical Identity and Properties of Tiagabine Acyl-β-D-glucuronide
The conjugation of glucuronic acid to tiagabine occurs at the carboxylic acid moiety of the parent drug, forming an ester linkage. This results in a more polar and water-soluble compound, facilitating its elimination from the body.
| Property | Value | Source |
| Molecular Formula | C26H33NO8S2 | LGC Standards |
| Molecular Weight | 551.672 g/mol | LGC Standards |
| Accurate Mass | 551.165 | LGC Standards |
Chemical Structure
The chemical structure of tiagabine acyl-β-D-glucuronide is depicted below. This structure was generated based on the known structure of tiagabine and the principles of acyl glucuronidation.
Caption: Chemical structure of Tiagabine Acyl-β-D-glucuronide.
Metabolic Pathway: Formation of Tiagabine Acyl-β-D-glucuronide
The formation of tiagabine acyl-β-D-glucuronide is an enzymatic process catalyzed by UDP-glucuronosyltransferases (UGTs). In this reaction, the glucuronic acid moiety is transferred from the activated donor molecule, uridine diphosphate glucuronic acid (UDPGA), to the carboxylic acid group of tiagabine.
Caption: Metabolic pathway of tiagabine to its acyl-glucuronide.
Experimental Workflow for Isolation and Characterization
The identification and structural confirmation of tiagabine acyl-β-D-glucuronide from a biological matrix, such as urine or plasma, requires a multi-step analytical approach. The following protocol outlines a robust and self-validating workflow.
Step 1: Sample Preparation and Extraction
The primary objective of this step is to isolate the metabolite from the complex biological matrix and concentrate it for subsequent analysis.
-
Matrix Selection: Urine is often the preferred matrix for analyzing glucuronide metabolites due to their high concentrations following renal clearance.
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge is employed to selectively retain tiagabine and its metabolites while allowing polar endogenous compounds to be washed away.
-
Rationale: The C18 stationary phase effectively captures the relatively nonpolar parent drug and its metabolites from the aqueous matrix.
-
-
Elution: The retained compounds are eluted from the SPE cartridge using an organic solvent, typically methanol or acetonitrile.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for HPLC analysis. This step concentrates the sample, enhancing detection sensitivity.
Step 2: Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is utilized to separate the parent drug from its metabolites based on their physicochemical properties.
-
Column: A reversed-phase C18 column is the standard choice for separating compounds of moderate polarity like tiagabine and its glucuronide metabolite.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous buffer (e.g., ammonium acetate or formic acid in water) and gradually increasing the percentage of organic solvent (e.g., acetonitrile or methanol).
-
Rationale: Gradient elution allows for the effective separation of compounds with a range of polarities. The more polar glucuronide metabolite will elute earlier than the less polar parent drug.
-
-
Detection: A UV detector is used for initial detection, with the wavelength set to the absorbance maximum of tiagabine (around 260 nm).[4]
Step 3: Structural Elucidation and Confirmation
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful techniques for confirming the identity and structure of the isolated metabolite.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Rationale: LC-MS provides molecular weight information and fragmentation patterns that are characteristic of the molecule's structure.
-
Procedure: The eluent from the HPLC is directly introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a suitable technique for analyzing tiagabine and its metabolites.
-
Expected Results: The mass spectrum should show a parent ion corresponding to the molecular weight of tiagabine acyl-β-D-glucuronide (m/z 552.17 in positive mode). Tandem MS (MS/MS) analysis of this parent ion will yield fragment ions corresponding to the loss of the glucuronic acid moiety (a neutral loss of 176 Da) and characteristic fragments of the tiagabine molecule.[3][5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.[6]
-
Procedure: For NMR analysis, a larger quantity of the purified metabolite is required. The relevant fraction from the HPLC is collected, and the solvent is evaporated. The purified sample is then dissolved in a suitable deuterated solvent for NMR analysis.
-
Expected Results: 1H and 13C NMR spectra will show signals corresponding to both the tiagabine and glucuronic acid moieties. 2D NMR experiments, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between these two parts of the molecule, confirming the site of glucuronidation at the carboxylic acid group.[7]
-
Caption: Experimental workflow for the characterization of tiagabine acyl-β-D-glucuronide.
Conclusion
This technical guide has provided a detailed overview of tiagabine acyl-β-D-glucuronide, a key metabolite of the antiepileptic drug tiagabine. By understanding its chemical structure, properties, and the metabolic pathway of its formation, researchers can better investigate the pharmacokinetics and potential pharmacological activity of tiagabine. The outlined experimental workflow provides a robust framework for the isolation and characterization of this metabolite, ensuring the generation of high-quality, reproducible data in drug metabolism studies.
References
-
Hubert-Roux, M., Skiba, M., Sughir, A., Lahiani-Skiba, M., Olivier-Chanu, F., Levacher, V., & Lange, C. M. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 26(3), 287–296. [Link]
-
ResearchGate. (2025, August 7). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. [Link]
-
PubMed. (n.d.). Gas chromatography-mass spectrometry assay method for the therapeutic drug monitoring of the antiepileptic drug tiagabine. [Link]
-
ResearchGate. (n.d.). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. [Link]
-
Scribd. (n.d.). Stability Indicating RP-HPLC Method Development and Validation For Estimation of Tiagabine Hydrochloride in Tablet. [Link]
-
SpringerLink. (2010, January 10). Study of interaction between tiagabine HCl and 2-HPβCD: investigation of inclusion process. [Link]
-
PubMed. (2004, December 15). The pharmacokinetic inter-relationship of tiagabine in blood, cerebrospinal fluid and brain extracellular fluid (frontal cortex and hippocampus). [Link]
-
PubMed. (2005, June 15). Determination of drug glucuronidation and UDP-glucuronosyltransferase selectivity using a 96-well radiometric assay. [Link]
-
PMC. (n.d.). Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo. [Link]
-
University of Rouen Normandy. (n.d.). Publications. [Link]
-
Drug Metabolism and Disposition. (2012, May 15). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. [Link]
-
Thieme Chemistry. (n.d.). Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine. [Link]
-
accessdata.fda.gov. (1996, July 12). pharmacology review(s). [Link]
-
Wikipedia. (n.d.). Tiagabine. [Link]
-
PubMed. (n.d.). Characterization of tiagabine (NO-328), a new potent and selective GABA uptake inhibitor. [Link]
-
PubMed. (n.d.). An improved assay method for UDP-glucuronyltransferase activity towards 5-hydroxytryptamine and the characteristic properties of the enzyme. [Link]
-
Probes & Drugs. (n.d.). tiagabine (PD009653, PBJUNZJWGZTSKL-MRXNPFEDSA-N). [Link]
-
SynThink. (n.d.). Tiagabine EP Impurities & USP Related Compounds. [Link]
-
PubMed. (1996, September 1). Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy. [Link]
-
ResearchGate. (n.d.). The chemical structure of tiagabine HCl (a) and 2-HPbCD (b). [Link]
-
Mayo Clinic Laboratories. (n.d.). Test ID UGTFZ UDP-Glucuronosyltransferase 1A1 (UGT1A1), Full Gene Sequencing, Varies. [Link]
-
ChEMBL. (n.d.). Compound: TIAGABINE (CHEMBL1027). [Link]
-
ResearchGate. (n.d.). Tiagabine (antiepileptic) synthesis. [Link]
-
MDPI. (2021, June 9). Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. [Link]
-
PubMed. (n.d.). Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. [Link]
-
IOSR Journal of Pharmacy. (2014, January 15). Isolation and NMR Spectral Assignments of 18-Glycyrrhetinic acid-3-O-D-glucuronide and 18-Glycyrrhetinic acid. [Link]
Sources
- 1. Tiagabine - Wikipedia [en.wikipedia.org]
- 2. Characterization of tiagabine (NO-328), a new potent and selective GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrphr.org [iosrphr.org]
